molecular formula C8H8F2O B2860102 (1R)-2,2-difluoro-1-phenylethan-1-ol CAS No. 82255-42-3

(1R)-2,2-difluoro-1-phenylethan-1-ol

Cat. No.: B2860102
CAS No.: 82255-42-3
M. Wt: 158.148
InChI Key: XOYZGEQHDLLDHZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Phenyl-2,2-difluoroethanol is an organic compound characterized by the presence of a phenyl group attached to a difluoroethanol moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Phenyl-2,2-difluoroethanol typically involves the reaction of phenylmagnesium bromide with 2,2-difluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows: [ \text{PhMgBr} + \text{CF}_2\text{CHO} \rightarrow \text{PhCF}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: Industrial production of ®-1-Phenyl-2,2-difluoroethanol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: ®-1-Phenyl-2,2-difluoroethanol can undergo oxidation to form the corresponding ketone, ®-1-Phenyl-2,2-difluoroacetone.

    Reduction: The compound can be reduced to form ®-1-Phenyl-2,2-difluoroethane.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products:

    Oxidation: ®-1-Phenyl-2,2-difluoroacetone

    Reduction: ®-1-Phenyl-2,2-difluoroethane

    Substitution: Various ethers and esters depending on the substituent introduced.

Scientific Research Applications

®-1-Phenyl-2,2-difluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Phenyl-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethanol moiety can influence the compound’s binding affinity and reactivity. The pathways involved may include the modulation of enzyme activity and the alteration of cellular signaling processes.

Comparison with Similar Compounds

    ®-1-Phenyl-2,2-dichloroethanol: Similar structure but with chlorine atoms instead of fluorine.

    ®-1-Phenyl-2,2-dibromoethanol: Similar structure but with bromine atoms instead of fluorine.

    ®-1-Phenyl-2,2-diiodoethanol: Similar structure but with iodine atoms instead of fluorine.

Uniqueness: ®-1-Phenyl-2,2-difluoroethanol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R)-2,2-difluoro-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZGEQHDLLDHZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.